molecular formula C13H10F3N5 B2595769 N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021134-43-9

N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2595769
CAS No.: 1021134-43-9
M. Wt: 293.253
InChI Key: SRVOGROSMSIRRZ-UHFFFAOYSA-N
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Description

N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a trifluoromethylbenzyl group that enhances its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as adenosine receptors. The trifluoromethylbenzyl group enhances its binding affinity and selectivity, allowing it to modulate receptor activity effectively. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the combination of its pyrazolo[3,4-d]pyrimidine core and trifluoromethylbenzyl group. This combination confers both high biological activity and favorable pharmacokinetic properties, making it a promising candidate for further research and development .

Biological Activity

N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as CF3-Bn-Pyrazolo) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, particularly its role as a kinase inhibitor, with a focus on its synthesis, structure-activity relationships, and relevant case studies.

Structural Characteristics

CF3-Bn-Pyrazolo belongs to the class of pyrazolopyrimidines, distinguished by the incorporation of a trifluoromethyl group which enhances its biological activity. The compound's structure can be represented as follows:

N 3 CF3 Bn 4 APy Chemical Structure \text{N 3 CF}_3\text{ Bn 4 APy}\quad \text{ Chemical Structure }

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

One of the primary biological activities of CF3-Bn-Pyrazolo is its inhibition of cyclin-dependent kinase 2 (CDK2), an essential enzyme involved in cell cycle regulation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The trifluoromethyl group significantly contributes to its binding affinity to CDK2, facilitating effective inhibition.

Table 1: Biological Activity of CF3-Bn-Pyrazolo

ActivityTargetEffect
CDK2 InhibitionCDK2Induces apoptosis in cancer cells
Antiviral ActivityZika VirusLow micromolar activity with reduced cytotoxicity

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of CF3-Bn-Pyrazolo typically involves several multi-step reactions starting from readily available precursors. Key methods include:

  • Cyclocondensation : Utilizing 3-amino-pyrazoles with biselectrophiles to form the pyrazolo[3,4-d]pyrimidine scaffold.
  • Electrophilic Aromatic Substitution : Introducing the trifluoromethylbenzyl group.
  • Post-synthetic Modifications : Enhancing biological activity through nucleophilic substitutions or coupling reactions.

The structure-activity relationship studies reveal that modifications at specific positions on the pyrazolo and pyrimidine rings can significantly affect the compound's potency and selectivity against various biological targets.

Case Studies and Research Findings

  • Anticancer Properties : Research indicates that CF3-Bn-Pyrazolo effectively inhibits CDK2, leading to cell cycle arrest and apoptosis in tumor cells. Molecular docking studies show that it forms critical hydrogen bonds with key residues in the active site of CDK2, such as Leu83.
  • Antiviral Activity : A study on related pyrazolo[3,4-d]pyrimidine compounds demonstrated low micromolar antiviral activity against the Zika virus. The presence of electron-withdrawing groups like trifluoromethyl at specific positions enhances this activity while maintaining low cytotoxicity .
  • Adenosine Receptor Affinity : Investigations into the affinity profile of CF3-Bn-Pyrazolo derivatives for adenosine receptors have shown promising results, particularly at the hA3 receptor subtype, indicating potential therapeutic applications beyond oncology .

Comparative Analysis with Similar Compounds

CF3-Bn-Pyrazolo shares structural similarities with other pyrazolopyrimidine derivatives, which also exhibit significant biological activities. The following table summarizes some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
1H-Pyrazolo[3,4-b]pyridineContains a pyridine ringKnown for diverse biological activities
Pyrazolo[1,5-a]pyrimidineFused pyrimidine structureExhibits potent anticancer properties
N-[3-(trifluoromethyl)benzyl]-ureaUrea moiety with trifluoromethyl groupEnhanced solubility and bioavailability

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5/c14-13(15,16)9-3-1-2-8(4-9)5-17-11-10-6-20-21-12(10)19-7-18-11/h1-4,6-7H,5H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVOGROSMSIRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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